molecular formula C56H41O4PSi2 B1354280 (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 791616-55-2

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1354280
M. Wt: 865.1 g/mol
InChI Key: BDQOCXQVIFQJRK-UHFFFAOYSA-N
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Description

“®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate” is a compound with the empirical formula C56H41O4PSi2 . It is also known as (11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)dinaphtho-[2,1-d:1’,2’f]-1,3,2-dioxaphosphepin 4-oxide . It is a solid compound with an optical activity of [α]22/D -197°, c = 1 in chloroform .


Synthesis Analysis

The synthesis of phosphates and phosphites involves various methods such as esterification, hydrolysis, and oxidation . The use of a P(V)-based Ψ-reagent enables an operationally simple, scalable, and chemoselective method for the direct phosphorylation of alcohols . Monosubstituted phosphinic acids can be esterified with orthosilicates in excellent yields . Phosphorylation of amines, alcohols, and sulfoximines provides various phosphoramidates, phosphorus triesters and sulfoximine-derived phosphoramidates using molecular iodine as a catalyst and H2O2 as the sole oxidant under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, oxygen, phosphorus, and silicon atoms . The compound has a high molecular weight of 865.07 . The structure is stabilized by the presence of triphenylsilyl groups attached to the binaphthyl core .


Chemical Reactions Analysis

Phosphorus-centered radicals are key intermediates in many chemical transformations . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation . These reactions usually require stoichiometric amounts of oxidizing or reducing agents, bases, and radical initiators .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 329-335 °C . It has an optical activity of [α]22/D -197°, c = 1 in chloroform .

Scientific Research Applications

Circularly Polarized Luminescence and Circular Dichroism

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate demonstrates unique optical properties. It emits circularly polarized luminescence (CPL) in the near-UV region and exhibits circular dichroism (CD) signals. This phenomenon is attributed to its C2-symmetric binaphthol derivatives and bulky C3-symmetric triphenylsilyl side groups, which interestingly can lead to a sign inversion in the CPL and CD signals (Sato et al., 2016).

Catalysis in Asymmetric Reactions

This compound serves as a catalyst in asymmetric reactions, particularly in the allylation of aldehydes with organozinc compounds. This process generates valuable structural motifs that are precursors to natural products like lignans (Hartmann et al., 2020).

Hydroamination-Hydroarylation Catalysis

It is also used in catalyzing enantioselective hydroamination-hydroarylation of alkynes. This reaction forms aza-heterocyclic scaffolds with high yields and enantioselectivities. The presence of a hydroxyl group in the alkyne tether is crucial for this high yield and selectivity (Shinde et al., 2015).

Asymmetric Hydrogenation

Additionally, the compound is involved in asymmetric hydrogenation of prochiral alkenes. Chiral ruthenium(II) complexes containing this compound have been found effective in catalyzing the hydrogenation of specific acids to produce optically pure amino acids (Kawano et al., 1989).

Exploration of Circularly Polarized Luminescence Properties

Further research includes the exploration of its circularly polarized luminescence (CPL) properties, where different substituents have been studied for their effect on CPL and CD characteristics (Amako et al., 2013).

Future Directions

The use of phosphates in various fields, including pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science, suggests a promising future for this compound . The development of new selective reactions for the preparation of phosphorus-containing compounds requires a deeper understanding of the properties and reactivity of key intermediates . Future research may focus on ways to stabilize such radicals, which have unusual physical properties .

properties

IUPAC Name

(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQOCXQVIFQJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H41O4PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

CAS RN

791616-55-2, 929097-92-7
Record name (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 929097-92-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 3
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 4
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 5
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 6
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Citations

For This Compound
10
Citations
T Sato, N Tajima, H Ueno, T Harada, M Fujiki, Y Imai - Tetrahedron, 2016 - Elsevier
C 2 -symmetric binaphthol derivatives bearing two bulky C 3 -symmetric triphenylsilyl side groups, open-style 3,3′-bis(triphenylsilyl)-1,1′-bi-2-naphthol and closed-style 3,3′-bis(…
Number of citations: 16 www.sciencedirect.com
JP Smuts, XQ Hao, Z Han, C Parpia… - Analytical …, 2014 - ACS Publications
New cyclofructan-6 (CF6)-based chiral stationary phases (CSPs) bind barium cations. As a result, the barium-complexed CSPs exhibit enantioselectivity toward 16 chiral phosphoric …
Number of citations: 34 pubs.acs.org
CES Jones - 2011 - research-repository.st-andrews.ac …
This thesis is divided into three main results chapters that reflect the path my research took. In the first results chapter, the first organocatalyst for the carbonyl-ene reaction was …
Y Sempere, M Morgenstern, T Bach… - … & Photobiological Sciences, 2022 - Springer
In recent years, photochemical reactions have emerged as powerful transformations which significantly expand the repertoire of organic synthesis. However, a certain lack of selectivity …
Number of citations: 9 link.springer.com
Y Imai - … in Organic Crystal Chemistry: Comprehensive Reviews …, 2020 - Springer
Solid-state chiral organic luminophores bearing various functionalities have been successfully developed. These chiral luminophores can emit circularly polarized luminescence (CPL) …
Number of citations: 1 link.springer.com
LC Duff - 2021 - etheses.whiterose.ac.uk
1. Abstract Two-directional synthesis is an effective strategy employed in the synthesis of 3, 5-disubstituted pyrrolizidine and indolizidine alkaloids. This thesis reports the use of a two-…
Number of citations: 0 etheses.whiterose.ac.uk
A Agora - 2020 - etheses.whiterose.ac.uk
The pyrrolidine ring is present in a large number of alkaloid natural products and in many pharmaceutical drugs. Building on the asymmetric ‘Clip-Cycle’ synthesis of spiropyrrolidines, …
Number of citations: 1 etheses.whiterose.ac.uk
JP Smuts - 2014 - rc.library.uta.edu
This dissertation focuses on two chromatographic techniques, supercritical fluid chromatography (SFC) and high performance liquid chromatography (HPLC). The goal of the SFC work …
Number of citations: 0 rc.library.uta.edu
J Greindl - 2019 - epub.uni-regensburg.de
Die Arbeit befasst sich hauptsächlich mit der NMR-spektroskopischen Untersuchung von binären Komplexen bestehend aus chiralen Brønstedsäure Katalysatoren und Iminen. Dazu …
Number of citations: 5 epub.uni-regensburg.de
A Hartl - 2022 - epub.uni-regensburg.de
In this work, two different magnetically recoverable catalytic systems were developed and their synthetic utility was investigated. Both catalysts were supported by magnetic Co/C NPs, …
Number of citations: 3 epub.uni-regensburg.de

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